Ethyl 3-Hydroxybutyrate

Asymmetric synthesis Biocatalysis Chiral drug intermediates

Ethyl 3-hydroxybutyrate (CAS 5405-41-4), a C6 β-hydroxy ester, is a key synthetic intermediate and flavor agent. Its molecular structure features both hydroxyl and ester groups, enabling a dual role as a substrate in asymmetric reductions and as a volatile compound in wine and fruit matrices.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 5405-41-4
Cat. No. B144787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Hydroxybutyrate
CAS5405-41-4
Synonyms3-Hydroxy-butanoic Acid Ethyl Ester;  3-hydroxy-butyric acid ethyl ester;  β-Hydroxy-butyric Acid Ethyl Ester;  (±)-3-Hydroxybutanoic acid ethyl ester;  (±)-Ethyl 3-hydroxybutyrate;  3-Hydroxybutanoic acid ethyl ester;  3-Hydroxybutyric acid ethyl ester;  D
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)O
InChIInChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
InChIKeyOMSUIQOIVADKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
100 g in 100 ml water at 23�C

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxybutyrate (CAS 5405-41-4): Procurement-Ready Baseline and Chemical Identity


Ethyl 3-hydroxybutyrate (CAS 5405-41-4), a C6 β-hydroxy ester, is a key synthetic intermediate and flavor agent [1]. Its molecular structure features both hydroxyl and ester groups, enabling a dual role as a substrate in asymmetric reductions [2] and as a volatile compound in wine and fruit matrices . Commercially, it is supplied as a racemic liquid with a typical purity of ≥97% . Its properties—including a boiling point of 170 °C and density of 1.017 g/mL at 25 °C —distinguish it from lower-chain homologues like methyl 3-hydroxybutyrate [3]. This guide provides a comparative evidence base to support procurement decisions where substitution with an analog could compromise performance.

Why In-Class β-Hydroxy Ester Substitution Fails: The Critical Role of Ethyl 3-Hydroxybutyrate in Asymmetric Synthesis and Flavor Performance


Substituting ethyl 3-hydroxybutyrate with its closest analog, ethyl acetoacetate (EAA), introduces a critical structural difference: the β-keto group in EAA versus the β-hydroxy group in EHB. This alters redox chemistry, substrate specificity, and sensory impact. In asymmetric biotransformations, EAA serves as a prochiral precursor that requires reduction, whereas EHB acts as a direct chiral pool synthon after kinetic resolution, enabling the production of either enantiomer in >99% e.e. [1][2]. Similarly, swapping the ethyl ester for a methyl ester changes volatility and odor perception, which directly affects flavor formulation [3]. Generic replacement without understanding these specific functional and performance differences can lead to failed synthetic yields, altered product sensory profiles, or non-compliant formulations.

Ethyl 3-Hydroxybutyrate: Head-to-Head Quantitative Evidence for Scientific and Industrial Differentiation


Chiral Resolution: Enantiomeric Excess of Ethyl 3-Hydroxybutyrate vs. Ethyl Acetoacetate

Ethyl 3-hydroxybutyrate enables direct chiral resolution, whereas ethyl acetoacetate requires an additional reduction step. Kinetic resolution of racemic ethyl 3-hydroxybutyrate using esterase WDEst17 produced (R)-ethyl 3-hydroxybutyrate with 99% enantiomeric excess (e.e.) and a 65.05% conversion rate [1]. Using protease sin3406-1, (S)-ethyl 3-hydroxybutyrate was obtained with >99% e.e. and up to 50% conversion [2]. In contrast, microbial reduction of ethyl acetoacetate by Paracoccus denitrificans under optimized fed-batch conditions produced (R)-ethyl 3-hydroxybutyrate with a lower optical purity of 88.7% e.e. at 124 mM after 104 h [3].

Asymmetric synthesis Biocatalysis Chiral drug intermediates

Flavor Performance: Odor Threshold and Impact of Ethyl vs. Methyl 3-Hydroxybutyrate

The ester chain length dictates odor threshold and character. Ethyl 3-hydroxybutyrate exhibits an odor threshold of 20,000 µg/L, a value 40-fold higher (i.e., less potent) than ethyl butyrate's threshold of 20 µg/L [1]. This moderate potency allows for precise formulation without overpowering. As a grape and apple-skin note, it works synergistically with other esters, especially ethyl butyrate, to enhance the perception of freshness in fruit flavors [2]. While no direct threshold comparison with methyl 3-hydroxybutyrate is published, the higher volatility of the methyl ester predicts a lower odor threshold, which can complicate formulation for sustained aroma release.

Flavor chemistry Sensory analysis Food formulation

Analytical Validation: Chiral HPLC Resolution of Ethyl 3-Hydroxybutyrate Enantiomers

A validated chiral HPLC method using a Chiralcel OD-H column (4.6 mm × 250 mm, 5 µm) separates ethyl 3-hydroxybutyrate enantiomers in under 11 minutes with a resolution (Rs) of 4.25 [1]. The mobile phase is n-hexane:isopropanol (100:5) at 1.0 mL/min and 25 °C. This high resolution confirms baseline separation for accurate enantiomeric purity assessment, a critical quality control parameter for procuring chiral building blocks. While other β-hydroxy esters (e.g., methyl 3-hydroxybutyrate) can be similarly resolved, this method is specifically validated for the ethyl ester and can be directly implemented for lot-to-lot verification.

Chiral chromatography Analytical chemistry Quality control

Bioactivity Equivalence: Protective Effect on Neuronal PC12 Cells vs. Methyl 3-Hydroxybutyrate

In a PC12 cell apoptosis model induced by serum deprivation, both ethyl 3-hydroxybutyrate and methyl 3-hydroxybutyrate exhibited protective effects. At a concentration of 1 mg/mL, both compounds showed the highest protective activity [1]. This study establishes functional equivalence at the cellular level, indicating that the ethyl and methyl esters are interchangeable as neuroprotective β-hydroxybutyrate prodrugs or metabolic intermediates.

Neuronal protection Apoptosis Bioactivity

Regulatory-Approved Flavor Use Levels: Ethyl 3-Hydroxybutyrate vs. Alternative Esters

Ethyl 3-hydroxybutyrate (FEMA 3428) is approved for use in various food categories with specific maximum levels: 3.0 mg/kg in soft drinks and dairy products, 5.0 mg/kg in candy and baked goods, and 50 mg/kg in chewing gum . These levels are established based on safety evaluations and provide a clear framework for formulators. In contrast, alternative grape- or fruity-flavor esters like ethyl butyrate have different regulatory limits and potency, requiring different dosage strategies. The specific FEMA designation ensures that the compound can be legally used in commercial food products, which is not guaranteed for all analogs.

Food additives Flavor regulation FEMA GRAS

Synthetic Utility: Ethyl 3-Hydroxybutyrate as a PHB Monomer Precursor vs. Other β-Hydroxy Esters

Ethyl 3-hydroxybutyrate is a key monomer for the production of polyhydroxybutyrate (PHB), a fully biodegradable thermoplastic [1]. Its ethyl ester derivative is preferred in synthetic routes for PHB over methyl or other alkyl esters due to its favorable boiling point and reactivity in transesterification reactions . While no direct comparative yield data is available, the ethyl ester is specifically identified alongside 3-hydroxybutyric acid as the main monomer for PHB synthesis in academic and patent literature, underscoring its industrial relevance.

Biodegradable polymers Polyhydroxybutyrate (PHB) Monomer synthesis

Ethyl 3-Hydroxybutyrate: Evidence-Backed Application Scenarios for Strategic Procurement


Chiral Drug Intermediate Synthesis Requiring >99% Enantiomeric Purity

Ethyl 3-hydroxybutyrate is the preferred starting material for producing either (R)- or (S)-enantiomers of 3-hydroxybutyrate derivatives, which are critical chiral building blocks for pharmaceuticals. Using validated biocatalytic kinetic resolution with esterases (e.g., WDEst17 for R-enantiomer, PHE21 or sin3406-1 for S-enantiomer), both enantiomers can be obtained in >99% e.e. [1][2]. This eliminates the need for asymmetric reduction of ethyl acetoacetate, which yields lower optical purity (e.g., 88.7% e.e.) and requires more complex fermentation [3].

Formulation of Fruit and Grape Flavors with Enhanced Freshness Perception

Ethyl 3-hydroxybutyrate (FEMA 3428) is a key ingredient for creating natural grape, apple, and tropical fruit flavors. Its high odor threshold (20,000 µg/L) allows it to be used at higher concentrations than more potent esters like ethyl butyrate (threshold 20 µg/L) without becoming overpowering [4]. It works synergistically with ethyl butyrate to enhance the perception of freshness in ready-to-drink beverages at typical use levels of 1.0–50.0 ppm in finished goods [5]. Its GRAS status and defined FEMA maximum levels (3.0 mg/kg in soft drinks) ensure regulatory compliance .

Quality Control for Chiral Purity in Procurement and Manufacturing

A validated chiral HPLC method enables the accurate quantification of enantiomeric purity in procured ethyl 3-hydroxybutyrate batches. Using a Chiralcel OD-H column with a mobile phase of n-hexane:isopropanol (100:5), the enantiomers are baseline separated within 11 minutes with a resolution of 4.25 [6]. This protocol can be directly implemented for incoming quality control, ensuring that the purchased racemic or enantiopure material meets the required specifications for downstream chiral synthesis.

Biodegradable Polymer Research: PHB Monomer Synthesis

Ethyl 3-hydroxybutyrate serves as a monomer for the chemical synthesis of polyhydroxybutyrate (PHB), a fully biodegradable thermoplastic. The ethyl ester is specifically cited alongside 3-hydroxybutyric acid as a main monomer in academic and patent literature [7]. Researchers procuring this compound for polymer applications benefit from established synthetic routes and characterization data, which are less abundant for other alkyl 3-hydroxybutyrate esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-Hydroxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.